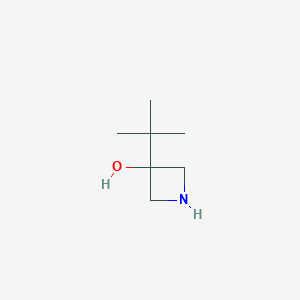

3-(Tert-butyl)azetidin-3-ol

説明

Structure

3D Structure

特性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC名 |

3-tert-butylazetidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3 |

InChIキー |

YFJXGFXMZRNXNX-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1(CNC1)O |

製品の起源 |

United States |

Introduction: The Significance of Azetidinols in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Tert-butyl)azetidin-3-ol: A Methodological Approach

The azetidine motif is an increasingly important scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector space for substituent placement, enabling chemists to fine-tune the pharmacological properties of drug candidates. Specifically, 3-substituted azetidin-3-ols are valuable building blocks that can introduce polarity and a hydrogen bond donor/acceptor site, influencing a molecule's solubility, membrane permeability, and protein-binding interactions. 3-(Tert-butyl)azetidin-3-ol, a member of this class, presents an interesting case study due to the steric bulk of the tert-butyl group, which can significantly impact its physicochemical profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key physicochemical properties of 3-(tert-butyl)azetidin-3-ol. As a Senior Application Scientist, the focus will be not just on the "what" but the "why"—elucidating the causality behind experimental choices and the theoretical underpinnings of predictive models. Given that experimental data for this specific molecule is not widely published, this guide will also serve as a methodological framework for the characterization of novel azetidinol derivatives.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the key predicted physicochemical properties for 3-(tert-butyl)azetidin-3-ol. It is important to note that these are computationally derived values and experimental verification is crucial.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₁₅NO | Defines the elemental composition. |

| Molecular Weight | 129.20 g/mol | Influences diffusion and transport properties. |

| LogP | 0.46 | A key indicator of lipophilicity, affecting membrane permeability and solubility. |

| pKa (basic) | ~9.5 | The basicity of the azetidine nitrogen influences ionization state at physiological pH, impacting solubility and receptor interactions. |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Estimates the polar surface area, which correlates with membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

| Melting Point | 45-46 °C | Provides information on purity and crystal lattice energy. |

| Boiling Point | ~169 °C | Relates to the compound's volatility. |

Note: The LogP, melting point, and boiling point values are for the isomeric 1-(tert-butyl)azetidin-3-ol and are used here for illustrative purposes due to the lack of specific data for the 3-tert-butyl isomer. The pKa and TPSA are estimated based on the structure of 3-(tert-butyl)azetidin-3-ol.

LogP: A Deep Dive into Lipophilicity

The octanol-water partition coefficient (LogP) is a critical parameter that describes the lipophilicity of a compound. It is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. A positive LogP indicates a preference for the lipid phase (more lipophilic), while a negative LogP indicates a preference for the aqueous phase (more hydrophilic).[1]

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[2][3] It is most accurate for compounds with LogP values in the range of -2 to 4.[2]

-

Preparation of Phases:

-

Prepare water-saturated n-octanol by shaking n-octanol with water for 24 hours and allowing the phases to separate.

-

Prepare n-octanol-saturated water by shaking water with n-octanol for 24 hours and allowing the phases to separate.

-

Causality: Mutual saturation of the phases is critical to ensure that the partitioning of the analyte is the only process being measured and is not influenced by changes in the solvent properties during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-(tert-butyl)azetidin-3-ol in n-octanol (or a suitable co-solvent that is then removed). The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the water-saturated n-octanol containing the analyte with a precise volume of the n-octanol-saturated water.

-

Shake the vial vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow the system to reach equilibrium.

-

Causality: The system must reach thermodynamic equilibrium for the measured concentration ratio to be a true reflection of the partition coefficient. The time required for this can vary depending on the compound.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases. This is particularly important if an emulsion has formed.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of 3-(tert-butyl)azetidin-3-ol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Self-Validation: A mass balance calculation should be performed to ensure that the total amount of analyte recovered from both phases is close to the initial amount added. This validates the accuracy of the measurements.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]

-

Calculate LogP as: LogP = log₁₀(P)

-

Caption: Workflow for Shake-Flask LogP Determination.

Computational Prediction of LogP

In silico prediction of LogP is a rapid and cost-effective method used in the early stages of drug discovery to screen large libraries of virtual compounds.[4][5] These methods can be broadly categorized into fragment-based and property-based approaches.

-

Fragment-based methods: These algorithms deconstruct a molecule into a set of predefined fragments. The LogP is then calculated by summing the contributions of each fragment, with corrections for intramolecular interactions.[6]

-

Property-based methods: These approaches use molecular descriptors, such as molar refractivity, polarizability, and surface area, to build a quantitative structure-property relationship (QSPR) model that correlates these descriptors with experimentally determined LogP values.[4]

Modern approaches often employ machine learning algorithms, such as deep neural networks, trained on large datasets of known LogP values to improve prediction accuracy.[5][7]

Caption: Conceptual Diagram of Computational LogP Prediction.

Conclusion

The physicochemical properties of 3-(tert-butyl)azetidin-3-ol, particularly its LogP, are critical determinants of its potential as a drug candidate. While computational methods provide valuable initial estimates, experimental verification through robust methods like the shake-flask protocol is indispensable for accurate characterization. The methodologies outlined in this guide provide a solid framework for researchers to approach the physicochemical profiling of novel azetidinol derivatives, ensuring the generation of reliable data to inform the drug discovery and development process.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Roy, A., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

-

Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

- LogP / LogD shake-flask method v1. (2018).

- Prasad, D., & Brooks, C. L. (2022). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 36(1), 19-28.

- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2024). IEEE Xplore.

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2022).

- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences, 98(8), 2586-2603.

- DETERMINATION OF LogP BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. (2018).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.

- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

- Practical methods for the measurement of log P for surfactants. (2005).

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2021). PMC.

- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019).

- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi

-

TERT-BUTYL AZETIDIN-3-YLCARBAMATE - ChemBK. (2024, April 9). Retrieved from [Link]

-

tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of azetidine derivatives. (n.d.). Google Patents.

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2021). PMC.

-

tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

3-tert-Butyladipic acid | C10H18O4 | CID 98967 - PubChem. (n.d.). Retrieved from [Link]

-

(1-PYRROLIDIN-3-YL-AZETIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER - NextSDS. (n.d.). Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]

- 5. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

3-(Tert-butyl)azetidin-3-ol (CAS 1228767-47-2): A Technical Guide to Bioisosteric Utility, Synthesis, and Sourcing

Executive Summary

In modern drug discovery, the transition from planar, lipophilic aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for optimizing pharmacokinetic properties. 3-(Tert-butyl)azetidin-3-ol (CAS 1228767-47-2) has emerged as a highly valuable building block in this paradigm. As a conformationally restricted, polar bioisostere, it offers a unique combination of steric bulk and hydrogen-bonding capacity. This whitepaper provides an in-depth analysis of its physicochemical profile, strategic utility in medicinal chemistry, commercial supply chain, and validated synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-(tert-butyl)azetidin-3-ol is critical for predicting its behavior in subsequent synthetic steps and its ultimate impact on a drug candidate's profile. The inclusion of the tert-butyl group significantly increases the steric hindrance around the azetidine core, which plays a dual role in locking the ring conformation and shielding the nitrogen from rapid oxidative metabolism.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(tert-butyl)azetidin-3-ol |

| CAS Registry Number | 1228767-47-2 [1][2] |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Topological Polar Surface Area (TPSA) | 32.3 Ų |

| Hydrogen Bond Donors | 2 (Amine N-H, Hydroxyl O-H) |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Strategic Utility in Medicinal Chemistry

Escaping Flatland: The Causality of Bioisosteric Replacement

Historically, medicinal chemists have relied heavily on tert-butyl phenyl or tert-butyl heteroaryl groups to fill hydrophobic pockets in target proteins. However, these planar motifs drive up lipophilicity (logP) and decrease aqueous solubility, often leading to off-target toxicities such as hERG channel inhibition.

Substituting a planar aromatic ring with a 3-(tert-butyl)azetidin-3-ol moiety introduces significant sp³ character (Fsp³). The causality here is direct: the azetidine ring breaks the planarity, while the hydroxyl group introduces a new vector for hydrogen bonding with surrounding water molecules or target residues. This structural shift lowers the overall logP, improves thermodynamic solubility, and mitigates indiscriminate lipophilic binding.

Bioisosteric replacement logic for 3-(tert-butyl)azetidin-3-ol.

Commercial Availability & Supply Chain Logistics

For drug development professionals, ensuring a reliable supply chain for key intermediates is as critical as the chemistry itself. 3-(Tert-butyl)azetidin-3-ol is commercially available through specialized chemical vendors that cater to both discovery-scale (milligram to gram) and process-scale (kilogram) requirements.

Table 2: Key Commercial Suppliers

| Supplier | Catalog Scope | Purity Standard | Primary Utility |

| ChemScene | Global Catalog [1] | ≥95% (NMR/LCMS) | SAR Studies, Hit-to-Lead |

| BLD Pharm | Global Catalog[2] | ≥95% (NMR/LCMS) | Lead Optimization, Scale-up |

Note: When sourcing this compound, it is typically supplied either as a free base or as a hydrochloride/TFA salt. Researchers must verify the salt form, as it dictates the requirement for a free-basing step prior to coupling reactions.

Synthetic Methodologies & Experimental Protocols

While commercial sourcing is preferred for speed, in-house synthesis is often required for isotopic labeling or derivative exploration. The synthesis of 3-substituted azetidin-3-ols typically proceeds via the nucleophilic addition of a Grignard reagent to 1-Boc-azetidin-3-one [3].

The Challenge of Azetidinone Reactivity

1-Boc-azetidin-3-one is highly strained. Standard Grignard reagents (like t-BuMgCl) act not only as nucleophiles but as strong bases. Direct addition often leads to enolization of the ketone or catastrophic ring-opening, resulting in poor yields.

The Solution (Causality): To circumvent this, the protocol below utilizes anhydrous Cerium(III) chloride (CeCl₃). CeCl₃ acts as a highly oxophilic Lewis acid, pre-complexing with the ketone. This attenuates the basicity of the Grignard reagent while enhancing its nucleophilicity, driving the reaction exclusively toward the desired 1,2-addition product.

Synthetic workflow and mechanism for 3-(tert-butyl)azetidin-3-ol.

Step-by-Step Protocol: Synthesis of 3-(tert-butyl)azetidin-3-ol

Step 1: Organocerium Addition

-

Preparation: Suspend anhydrous CeCl₃ (1.5 equiv) in dry THF under an argon atmosphere and stir vigorously at room temperature for 2 hours to ensure uniform dispersion.

-

Cooling & Addition: Cool the suspension to -78 °C. Dropwise add tert-butylmagnesium chloride (1.5 equiv, 1.0 M in THF). Stir for 1 hour at -78 °C to form the organocerium species.

-

Ketone Coupling: Add a solution of 1-Boc-azetidin-3-one (1.0 equiv) in dry THF dropwise. Maintain at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

-

Validation Checkpoint 1: Quench a micro-aliquot with saturated NH₄Cl. TLC (KMnO₄ stain) should show complete consumption of the starting ketone (R_f ~0.5 in 3:1 Hexanes/EtOAc) and the appearance of a more polar product spot (R_f ~0.3).

Step 2: Boc Deprotection & Isolation

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 1-Boc-3-(tert-butyl)azetidin-3-ol.

-

Deprotection: Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir at room temperature for 2 hours.

-

Validation Checkpoint 2: LC-MS analysis of the reaction mixture must show the disappearance of the Boc-protected mass and the emergence of the[M+H]⁺ peak at m/z 130.2.

-

Free-basing: Concentrate the mixture to remove excess TFA. Pass the resulting residue through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with aqueous NaOH and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base of 3-(tert-butyl)azetidin-3-ol.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized or procured material, rigorous analytical validation is required. The protocol described above is a self-validating system when coupled with the following analytical benchmarks:

-

¹H NMR (400 MHz, CDCl₃): The defining signature is the massive singlet integrating to 9 protons at ~0.9 ppm, corresponding to the tert-butyl group. The azetidine ring protons typically appear as an AB quartet or distinct multiplets between 3.4 and 3.9 ppm (4H), reflecting the diastereotopic nature of the CH₂ groups adjacent to the chiral center (if substituted asymmetrically) or simply the strained ring environment.

-

LC-MS: Electrospray ionization (ESI+) should yield a clean [M+H]⁺ ion at m/z 130.2. The absence of a peak at m/z 230.2 confirms complete Boc deprotection.

References

Safety data sheet (SDS) and toxicity profile for 3-(Tert-butyl)azetidin-3-ol

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 3-(Tert-butyl)azetidin-3-ol

Executive Summary

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have become pivotal in modern drug discovery. They serve as conformationally rigid, sp3-rich bioisosteres for larger saturated amines like piperidines and pyrrolidines, often improving solubility and metabolic stability[1]. The compound 3-(tert-butyl)azetidin-3-ol (CAS: 1228767-47-2) represents a specialized building block where the addition of a bulky tert-butyl group at the 3-position provides critical steric hindrance. This structural modification fundamentally alters its metabolic and toxicological profile, enhancing metabolic stability while mitigating the off-target protein misincorporation risks associated with naturally occurring, unsubstituted azetidines[1][2].

Physicochemical Properties and SDS Parameters

Before deploying 3-(tert-butyl)azetidin-3-ol in synthetic workflows, it is imperative to understand its baseline physicochemical and hazard profile. The data below synthesizes standard Safety Data Sheet (SDS) parameters for this compound[3][4].

Table 1: Physicochemical and Hazard Profile of 3-(tert-butyl)azetidin-3-ol

| Parameter | Value / Specification |

| Chemical Name | 3-(tert-butyl)azetidin-3-ol |

| CAS Number | 1228767-47-2 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | OC1(C(C)(C)C)CNC1 |

| GHS Classification | GHS07 (Warning) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fumes/vapors), P305+P351+P338 (IF IN EYES: Rinse cautiously) |

Toxicological Profile & Mechanistic Insights

Evasion of Protein Misincorporation Toxicity

The toxicity of azetidine derivatives is heavily dependent on their substitution patterns. Unsubstituted or naturally occurring azetidines, such as L-azetidine-2-carboxylic acid (AZE), are notoriously toxic. Because of their structural similarity to L-proline, they evade editing by transfer RNA synthetases and are misincorporated into proteins, triggering endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and apoptosis in mammalian cells[2][5].

However, 3-(tert-butyl)azetidin-3-ol does not exhibit this mechanism of toxicity. The massive steric bulk of the tert-butyl group at the 3-position, combined with the lack of a carboxylic acid moiety, completely prevents recognition by prolyl-tRNA synthetases. Consequently, its toxicological profile is restricted to acute, localized chemical irritation (GHS07) rather than systemic proteotoxicity[2][3].

Metabolic Stability and CYP450 Shielding

In medicinal chemistry, the primary degradation pathways for saturated aza-heterocycles involve Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidative ring-opening[6]. The tert-butyl group in 3-(tert-butyl)azetidin-3-ol acts as a steric shield, physically blocking the active site of CYP450 enzymes from accessing the vulnerable α-carbons of the azetidine ring. This causality—steric hindrance preventing enzymatic oxidation—makes this scaffold highly valuable for improving the pharmacokinetic half-life of drug candidates[1][6].

Mechanism of CYP450 evasion via steric shielding by the tert-butyl group.

Experimental Methodologies

As a Senior Application Scientist, I mandate that all protocols must be self-validating systems. The following workflows detail the experimental validation of the compound's metabolic stability and the safe handling procedures required by its SDS.

Protocol 1: Self-Validating In Vitro Microsomal Stability Assay

To empirically prove the steric shielding effect described above, this protocol assesses the half-life of 3-(tert-butyl)azetidin-3-ol in the presence of human liver microsomes (HLMs)[6].

-

Step 1: Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is a necessary cofactor for optimal CYP450 structural integrity and function.

-

Step 2: Substrate Addition: Spike 3-(tert-butyl)azetidin-3-ol to a final concentration of 1 µM. Include a positive control (e.g., verapamil, highly metabolized) and a negative control (buffer only) to validate the system's enzymatic activity and baseline stability.

-

Step 3: Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the reducing equivalents required for CYP450-mediated oxidation. Without it, CYP450 remains inactive, allowing researchers to isolate non-CYP degradation pathways[6].

-

Step 4: Time-Course Quenching: At intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

-

Step 5: Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CLint).

Protocol 2: GHS07 Compliant Handling and Decontamination Workflow

Given the H315 and H319 hazard statements, laboratory handling must adhere to strict engineering controls[3][4].

Step-by-step risk mitigation and spill response workflow for GHS07 azetidines.

-

Step 1: Environmental Isolation: All weighing and transfer operations must occur within a certified Class II chemical fume hood. Azetidines can exhibit volatility; the draft prevents inhalation of H335-classified vapors.

-

Step 2: PPE Selection: Don standard double nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles. Causality: Nitrile provides a superior barrier against aliphatic amines compared to latex, preventing H315 dermal irritation.

-

Step 3: Spill Neutralization: In the event of a spill, do not use water, as it may spread the organic compound. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Sweep into a sealed, labeled container.

-

Step 4: Disposal: Dispose of the absorbed material as hazardous organic waste. Ensure it is routed to a facility capable of high-temperature incineration, which completely destroys the nitrogenous heterocycle without generating toxic NOx byproducts.

Conclusion

3-(Tert-butyl)azetidin-3-ol is a highly valuable, structurally rigid building block. While it carries standard GHS07 irritant warnings, its unique steric properties fundamentally protect it from both CYP450-mediated degradation and the proteotoxic misincorporation pathways that plague unsubstituted azetidines. By employing rigorous, self-validating protocols, researchers can safely leverage this compound to optimize the pharmacokinetic profiles of next-generation therapeutics.

References

-

National Institutes of Health (NIH). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

American Chemical Society (ACS). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

-

National Institutes of Health (NIH). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

-

Oxford Academic. Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 935668-00-1|3-Ethylazetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

The Ascendancy of the tert-Butyl Azetidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as the achievement of high target potency. Saturated heterocycles have become indispensable tools in this endeavor, with the four-membered azetidine ring emerging as a particularly "privileged" scaffold.[1][2] This technical guide provides an in-depth analysis of the 3-tert-butyl azetidine motif, a specific substitution pattern that leverages the unique conformational and physicochemical properties of both the strained ring and the bulky alkyl group. We will explore the strategic rationale for its use, prevalent synthetic methodologies, its role as a versatile bioisostere, and its impact on critical drug-like properties, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of a Strained Ring

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[3][4] Its value stems from a unique combination of properties conferred by its inherent ring strain (approximately 25.4 kcal/mol).[5] This strain is not a liability but a strategic tool that imparts:

-

Conformational Rigidity: Unlike more flexible five- and six-membered rings (pyrrolidines, piperidines), the azetidine ring has a limited number of accessible conformations.[6][7] This pre-organization of substituents can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[4]

-

Improved Physicochemical Properties: The azetidine scaffold generally leads to compounds with lower lipophilicity and higher aqueous solubility compared to larger, more common saturated heterocycles.[8] This is a critical advantage in addressing the pervasive challenge of poor solubility in drug development.

-

Novel Chemical Space: The rigid, three-dimensional arrangement of exit vectors from the azetidine core allows chemists to explore novel chemical space, providing escape routes from crowded intellectual property landscapes and enabling unique interactions with target proteins.[1]

The addition of a tert-butyl group at the 3-position further refines these properties, creating a powerful and versatile building block for lead optimization.

The tert-Butyl Group: More Than Just Bulk

The tert-butyl group is a common motif in medicinal chemistry, often employed to probe for deep, lipophilic pockets in a target's binding site.[9] However, its utility extends beyond simple steric interactions. The introduction of a tert-butyl group can:

-

Shield Metabolic Hotspots: The bulky nature of the group can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s) to nearby labile positions on the molecule, thereby improving metabolic stability.[1]

-

Lock in Bioactive Conformations: The significant steric demand of the tert-butyl group can act as a "conformational lock," forcing adjacent rotatable bonds into a specific, and hopefully bioactive, conformation.[9]

-

Modulate Basicity: Substitution on the azetidine ring can influence the pKa of the nitrogen atom, affecting a compound's ionization state at physiological pH and, consequently, its permeability and off-target liability profile.

The primary drawback of the tert-butyl group is its own susceptibility to oxidative metabolism, which can lead to high clearance.[10][11] The strategic placement of this group on a conformationally constrained azetidine ring represents a sophisticated approach to balancing its benefits while potentially mitigating its metabolic liabilities.

Synthesis of Key tert-Butyl Azetidine Building Blocks

The "building block" approach, where pre-formed azetidine rings are incorporated into larger molecules, is the dominant strategy in medicinal chemistry.[4] This necessitates reliable, scalable access to key functionalized intermediates. The N-Boc (tert-butoxycarbonyl) protected azetidines are particularly valuable due to the stability of the protecting group and its facile removal under acidic conditions.[12]

Workflow for General Synthesis

A common synthetic paradigm begins with commercially available starting materials and proceeds through the formation of a key intermediate, such as 1-Boc-3-azetidinone, which serves as a versatile platform for diversification.

Sources

- 1. longdom.org [longdom.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Sciforum : Event management platform [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of action for 3-(Tert-butyl)azetidin-3-ol derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3-Substituted Azetidine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism of action for a promising class of neurologically active compounds: 3-substituted azetidine derivatives that function as inhibitors of the Glycine Transporter 1 (GlyT1). We will dissect the molecular interactions, signaling consequences, and the critical experimental protocols required to validate this mechanism, moving from the molecular target to preclinical behavioral outcomes.

Introduction: The Azetidine Scaffold and the GlyT1 Hypothesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] A particularly successful application of this scaffold has been in the development of selective inhibitors for the Glycine Transporter 1 (GlyT1).

GlyT1 is a key regulator of glycine concentrations in the central nervous system (CNS).[2] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for synaptic plasticity, learning, and memory.[2][3] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms. The therapeutic strategy, therefore, is to inhibit GlyT1, which leads to an increase in synaptic glycine levels. This, in turn, enhances the activation of NMDA receptors, potentially ameliorating the cognitive deficits associated with this disorder.[4][5]

This guide will use a potent, selective, and in vivo-validated azetidine-based GlyT1 inhibitor, Compound 26 from Hudson et al. (2020), as a representative example to illustrate the core mechanism of action.[4]

Part 1: The Molecular Target - Glycine Transporter 1 (GlyT1)

GlyT1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. It is predominantly expressed on glial cells and presynaptic neurons surrounding glutamatergic synapses.[6] Its primary function is to clear glycine from the synaptic cleft, thereby terminating its action at the NMDA receptor. By maintaining low extracellular glycine levels, GlyT1 ensures that the NMDA receptor is not tonically saturated and can respond dynamically to neuronal activity.

The inhibition of GlyT1 is a finely tuned process. The goal is to elevate synaptic glycine just enough to enhance NMDA receptor function without causing excitotoxicity or other adverse effects associated with excessive receptor activation.

Part 2: Mechanism of Action of Azetidine-Based GlyT1 Inhibitors

The primary mechanism of action for azetidine derivatives like Compound 26 is competitive inhibition of glycine transport at the GlyT1 protein.

Molecular Interactions and Binding:

These inhibitors are designed to occupy the glycine binding site on the transporter. The azetidine core provides a rigid scaffold that orients key pharmacophoric elements to interact with specific residues within the transporter's binding pocket. While the precise crystal structure with an inhibitor like Compound 26 is not publicly available, structure-activity relationship (SAR) studies reveal critical interactions:

-

Hydrogen Bonding: The nitrogen atom of the azetidine ring and other functional groups (e.g., amides, sulfones) often form crucial hydrogen bonds with polar residues in the binding site.

-

Hydrophobic Interactions: Aromatic and aliphatic substituents on the azetidine ring engage in hydrophobic interactions, contributing significantly to binding affinity and selectivity over other transporters like GlyT2.

The overall effect is a high-affinity, reversible binding that physically occludes glycine from entering the transporter, thus inhibiting its reuptake.

Signaling Pathway: From GlyT1 Inhibition to Enhanced NMDA Receptor Function

The downstream consequence of GlyT1 inhibition is a potentiation of glutamatergic signaling. The following diagram illustrates this pathway.

Caption: GlyT1 Inhibition Pathway. Azetidine derivatives block GlyT1 on glial cells, increasing synaptic glycine, which enhances NMDA receptor activation.

Structure-Activity Relationship (SAR) Data

The development of potent azetidine-based GlyT1 inhibitors involves systematic modification of the core structure. The following table summarizes key SAR trends.

| R-Group Position | Modification | Impact on GlyT1 Inhibition | Rationale |

| Azetidine N1-substituent | Large, lipophilic groups with specific vector | Crucial for Potency. Defines interaction with a key hydrophobic pocket and positions the molecule correctly. | Optimizes binding affinity and can influence pharmacokinetic properties. |

| Azetidine C3-substituent | Amide or ether linkages to aryl sulfones | High Potency. Provides optimal hydrogen bonding and steric fit within the active site. | Balances potency with metabolic stability and permeability. |

| Aryl Sulfone Ring | Electron-withdrawing groups (e.g., F, CF3) | Modulates Potency & Properties. Can enhance binding and improve drug-like properties like solubility and metabolic stability. | Fine-tunes electronic and steric interactions within the binding pocket. |

Part 3: Experimental Validation Protocols

A multi-tiered approach is essential to validate the mechanism of action, from in vitro target engagement to in vivo physiological and behavioral effects.

Experimental Validation Workflow

Caption: Workflow for validating azetidine-based GlyT1 inhibitors.

Protocol 1: In Vitro [³H]Glycine Uptake Assay

This assay directly measures the ability of a compound to inhibit the function of the GlyT1 transporter in a cellular context.[7]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against human GlyT1.

Materials:

-

HEK293 cells stably expressing human GlyT1.

-

96-well cell culture plates (e.g., Cytostar-T scintillating microplates).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

[³H]Glycine (radiolabeled glycine).

-

Test compound (e.g., Compound 26) dissolved in DMSO, then serially diluted in Assay Buffer.

-

Unlabeled glycine (for determining non-specific uptake).

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the GlyT1-expressing HEK293 cells into the 96-well plate at an appropriate density (e.g., 4.5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Pre-incubation: Remove the culture medium. Wash the cells once with Assay Buffer. Add the serially diluted test compound to the wells. Include vehicle control (DMSO in Assay Buffer) and a high concentration of unlabeled glycine (e.g., 1 mM) for non-specific binding control wells.

-

Initiate Uptake: Add [³H]Glycine to all wells to a final concentration within the Kₘ range of the transporter (e.g., 20 µM) to initiate the uptake reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Termination & Measurement: The uptake is terminated by washing with ice-cold Assay Buffer. For scintillating plates, the plate is simply dried. For other plate types, cells are lysed, and the lysate is transferred to scintillation vials.

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control after subtracting the non-specific uptake. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Example:

| Compound | hGlyT1 IC₅₀ (nM) | GlyT2 IC₅₀ (µM) | Selectivity (GlyT2/GlyT1) |

| Compound 26[4] | 5 | >10 | >2000 |

| Bitopertin (Ref.) | 23 | >10 | >435 |

Protocol 2: In Vivo Microdialysis for CSF Glycine Measurement

This protocol assesses target engagement in a living animal by measuring the physiological consequence of GlyT1 inhibition—an increase in extracellular glycine levels.[8][9]

Objective: To measure the change in glycine concentration in the cerebrospinal fluid (CSF) or specific brain region (e.g., prefrontal cortex) of a rat following oral administration of the test compound.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane).

-

Perfusion pump.

-

Artificial CSF (aCSF) solution.

-

Fraction collector.

-

Test compound formulated for oral gavage.

-

LC-MS/MS system for glycine quantification.

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., cisterna magna for CSF). Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min).

-

Baseline Collection: Allow the system to equilibrate for at least 2 hours. Collect baseline dialysate samples every 20-30 minutes for 1-2 hours to establish basal glycine levels.

-

Compound Administration: Administer the test compound or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).

-

Post-Dose Collection: Continue to collect dialysate fractions for several hours (e.g., 4-6 hours) post-administration.

-

Sample Analysis: Analyze the glycine concentration in each dialysate fraction using a validated LC-MS/MS method.[9]

-

Data Analysis: Express the glycine concentration in each post-dose fraction as a percentage of the average baseline concentration. Plot the mean percentage change over time for the treated and vehicle groups.

Protocol 3: Novel Object Recognition (NOR) Test

This behavioral assay evaluates the pro-cognitive effects of the test compound, specifically on recognition memory, which is a domain often impaired in schizophrenia.[10][11][12]

Objective: To assess if the test compound can enhance recognition memory in rodents.

Materials:

-

Test animals (e.g., adult male Wistar rats).

-

A dedicated testing arena (e.g., a 40x40x40 cm open field box).

-

Two sets of identical objects (e.g., two identical plastic cubes, two identical metal cans). Objects should be heavy enough not to be displaced by the animals.

-

Video recording and analysis software.

-

Test compound formulated for administration.

Procedure:

-

Habituation (Day 1): Place each rat individually into the empty testing arena for 5-10 minutes to allow it to acclimate to the environment.

-

Familiarization/Training (Day 2): Administer the test compound or vehicle at a specific time before the trial (e.g., 60 minutes). Place the rat into the arena, which now contains two identical objects (Object A1 and A2). Allow the rat to explore freely for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.

-

Testing (Day 3 - Long-Term Memory): Re-administer the same treatment. Return the rat to the arena, where one of the familiar objects has been replaced with a novel object (Object A1 and B1). Allow the rat to explore for 5 minutes.

-

Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. Compare the DI between the vehicle- and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Expected Outcome: A compound with pro-cognitive effects, like Compound 26, is expected to produce a significantly higher Discrimination Index compared to the vehicle control group, indicating enhanced recognition memory.[4]

Conclusion

The mechanism of action for 3-substituted azetidine derivatives as GlyT1 inhibitors is a well-defined and compelling strategy for enhancing NMDA receptor function. These compounds act as competitive inhibitors at the glycine binding site of the transporter, leading to increased synaptic glycine levels. This guide has outlined the key molecular and signaling events and provided a validated experimental framework for confirming this mechanism. The progression from in vitro IC₅₀ determination to in vivo target engagement and, ultimately, to behavioral efficacy in models of cognition provides a robust and self-validating system for the development of this promising therapeutic class.

References

-

Bio-protocol. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19). Available at: [Link]

-

Jo, J., et al. (2021). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR Protocols. Available at: [Link]

-

Hudson, A. R., et al. (2020). Azetidine-based Selective Glycine transporter-1 (GlyT1) Inhibitors With Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. Available at: [Link]

-

Puighermanal, E., et al. (2012). An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol. Available at: [Link]

-

b-neuro. Novel Object Recognition Test. Available at: [Link]

-

Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental and Clinical Neurosciences. Available at: [Link]

-

Voehringer, P., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 939, 92-97. Available at: [Link]

-

ResearchGate. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. Request PDF. Available at: [Link]

-

Hudson, A. R., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry, 61(13), 5599-5619. Available at: [Link]

-

Smith, S. M., et al. (2012). Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor. Organic Letters, 14(24), 6330-6333. Available at: [Link]

-

Wanner, K. T., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 9(5), 578-586. Available at: [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. Available at: [Link]

-

ResearchGate. (2020). ³H-glycine uptake in hyperosmotically treated PC-3 cells at pH 6.8,... Scientific Diagram. Available at: [Link]

-

ACS Publications. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Simpson, M. D., et al. (1991). [3H]glycine uptake in rat hippocampus: kinetic analysis and autoradiographic localization. Neuroscience, 44(2), 335-346. Available at: [Link]

-

Charles River. Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Available at: [Link]

-

Berger, M. L., et al. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neurochemistry. Available at: [Link]

-

O'Connor, W. T., & Chapman, K. (2017). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Springer Nature Experiments. Available at: [Link]

-

ResearchGate. (2020). Prescreening study of the ³H-Gly uptake assay in hyperosmotically... Scientific Diagram. Available at: [Link]

-

Li, Z., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Available at: [Link]

-

Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2021). Structures of some azetidine based drugs. Scientific Diagram. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [3H]glycine uptake in rat hippocampus: kinetic analysis and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. b-neuro.com [b-neuro.com]

- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetic Profiling of Azetidine-Based Small Molecules

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their rising prominence stems from a unique combination of structural and physicochemical properties. The inherent ring strain and sp3-rich, rigid character of the azetidine moiety can confer significant advantages, including enhanced solubility, metabolic stability, and improved pharmacokinetic profiles when incorporated into drug candidates.[1] This is not merely theoretical; several FDA-approved drugs, such as baricitinib and cobimetinib, feature azetidine rings specifically to optimize these properties.[1]

However, the same ring strain that provides conformational rigidity can also introduce unique chemical and metabolic liabilities, such as the potential for decomposition or metabolic ring-opening.[2][3] Therefore, a thorough and nuanced understanding of the pharmacokinetic (PK) profile is paramount for any research program developing azetidine-based therapeutics.

This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of novel azetidine-based small molecules. We will move beyond rote protocol recitation to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to data generation. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to de-risk their candidates and build a compelling data package for further development.

Absorption: Gateway to Systemic Exposure

A compound's ability to be absorbed into systemic circulation is the first critical hurdle. For orally administered drugs, this involves traversing the intestinal epithelium. We assess this using a combination of in vitro assays that model permeability and efflux.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the gold standard in vitro model for predicting human intestinal permeability and identifying substrates of active efflux transporters, most notably P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and polarization.

-

Monolayer Integrity Verification: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. A TEER value >200 Ω·cm² typically indicates a confluent, intact monolayer. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow; Papp < 1.0 x 10⁻⁶ cm/s confirms monolayer integrity.

-

Assay Setup:

-

Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

-

Prepare the test compound solution (typically 1-10 µM) in HBSS. Include a cocktail of control compounds: a high-permeability drug (e.g., propranolol), a low-permeability drug (e.g., atenolol), and a known P-gp substrate (e.g., digoxin).

-

-

Permeability Measurement (A-to-B):

-

Add the test compound solution to the apical (A) side of the Transwell® insert.

-

Add fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

-

-

Permeability Measurement (B-to-A):

-

In a separate set of wells, add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side to measure efflux.

-

Collect samples from the apical side at the same time points.

-

-

Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

Data Interpretation:

| Papp (A-to-B) (x 10⁻⁶ cm/s) | Permeability Classification | Absorption Potential |

| < 1 | Low | Poor |

| 1 - 10 | Moderate | Moderate |

| > 10 | High | High |

An Efflux Ratio > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which may limit its oral absorption.

Distribution: Where Does the Molecule Go?

Once absorbed, a drug distributes throughout the body. Two key parameters—plasma protein binding and volume of distribution—govern this process.

Plasma Protein Binding (PPB)

Causality: Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. Therefore, determining the fraction unbound (fu) is critical for interpreting PK/PD relationships. High PPB can lead to a longer half-life but may also increase the risk of drug-drug interactions.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Prepare the RED device inserts by adding the test compound (typically at 1-5 µM) to plasma (human, rat, etc.) in the sample chamber.

-

Buffer Addition: Add phosphate-buffered saline (PBS) to the buffer chamber. The two chambers are separated by a semipermeable dialysis membrane with an 8 kDa molecular weight cutoff.

-

Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

-

Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Analysis:

-

Crucially, to avoid underestimating the free fraction, the plasma sample must be matched with an equal volume of clean buffer, and the buffer sample must be matched with an equal volume of blank plasma. This "matrix matching" ensures equivalent analytical performance (e.g., ion suppression in LC-MS/MS) for both samples.

-

Quantify the compound concentration in both matched samples by LC-MS/MS.

-

-

Calculation:

-

Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

-

% Bound = (1 - fu) * 100

-

Data Interpretation:

| % Bound | Classification | Implication |

| < 90% | Low Binding | High free fraction available for activity/clearance. |

| 90 - 99% | Moderate Binding | Typical for many drugs. |

| > 99% | High Binding | Low free fraction; potential for displacement interactions. |

Metabolism: The Biotransformation Fate

Metabolism is the body's process of converting drug molecules into more water-soluble compounds that can be easily excreted. For azetidines, this is a particularly important area of investigation. While often more metabolically stable than their larger pyrrolidine or piperidine counterparts, their unique structure presents specific metabolic pathways.[4]

Metabolic Stability: Liver Microsomal Assay

Causality: The liver is the primary site of drug metabolism. Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. This assay provides a rapid and cost-effective assessment of a compound's intrinsic clearance (CLint).

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Thaw pooled liver microsomes (human or other species) on ice.

-

Prepare a stock solution of the NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in phosphate buffer (0.1 M, pH 7.4).

-

Prepare stock solutions of the test compound and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in an organic solvent like acetonitrile or DMSO.[5]

-

-

Incubation:

-

Pre-warm a solution of microsomes (final protein concentration 0.5-1.0 mg/mL) and buffer in a 96-well plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).

-

Immediately following, start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The "T=0" sample is quenched immediately before the addition of NADPH.

-

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line equals the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) in µL/min/mg protein.

-

Data Interpretation:

| t½ (minutes) | CLint (µL/min/mg) | Stability Classification |

| > 60 | < 12 | High |

| 15 - 60 | 12 - 46 | Moderate |

| < 15 | > 46 | Low |

Azetidine-Specific Metabolic Liabilities

While often stable, the azetidine ring is not inert. Researchers should be aware of potential metabolic pathways:

-

N-dealkylation: If the azetidine nitrogen is substituted, enzymatic removal of the substituent can occur.

-

Ring-Opening: Though less common than for more strained systems, oxidative cleavage or other ring-opening mechanisms can be a metabolic route, particularly if the ring is activated by adjacent functional groups.[2]

-

Oxidation: Hydroxylation on the carbon atoms of the ring is a possible Phase I metabolic pathway.

Metabolite identification studies using high-resolution mass spectrometry are recommended for lead compounds to elucidate these potential pathways.

Excretion: The Final Elimination

Excretion is the removal of the drug and its metabolites from the body. This is primarily accomplished by the kidneys (renal excretion) and the liver (hepatic excretion). The overall rate of elimination is described by the parameter of Clearance (CL).

Bioanalytical Method Development: The Foundation of PK

Accurate pharmacokinetic analysis is wholly dependent on the ability to reliably quantify the drug in complex biological matrices like plasma. A robust, validated bioanalytical method is non-negotiable.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.

Protocol Outline: Method Development and Validation

-

Sample Preparation: The goal is to efficiently extract the azetidine compound from plasma proteins and interfering substances.

-

Protein Precipitation (PPT): A fast but "crude" method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge.[6] This is often sufficient for discovery-phase studies.

-

Liquid-Liquid Extraction (LLE): More selective. Involves extracting the drug into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Most selective and cleanest, but more time-consuming and expensive. Ideal for late-stage and clinical assays.[7]

-

-

Chromatography:

-

Mass Spectrometry:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Optimize at least two MRM transitions (a quantifier and a qualifier) for the analyte and a stable isotope-labeled internal standard.

-

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

-

Linearity and Range

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term)

-

In Vivo Pharmacokinetic Studies

In vitro data provides predictions, but an in vivo study is the definitive test of a compound's pharmacokinetic profile.

Study Design:

-

Species: Typically rodent (mouse or rat) for early studies.[10][11]

-

Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides the "true" clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

-

Sampling: Collect blood samples at a series of time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Analysis: Process blood to plasma and quantify drug concentrations using the validated LC-MS/MS method.

Key Parameters Calculated:

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |

| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |

| AUC | Area Under the plasma concentration-time Curve. | Represents total drug exposure. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution. | The apparent volume into which the drug distributes. |

| t½ | Half-life. | The time required for the plasma concentration to decrease by half. |

| F% | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Conclusion

The pharmacokinetic profiling of azetidine-based small molecules is a multi-faceted process that requires a systematic and mechanistically-driven approach. By combining robust in vitro assays for absorption, distribution, and metabolism with definitive in vivo studies, drug discovery teams can build a comprehensive understanding of their compound's behavior. This detailed characterization is essential for identifying promising candidates, optimizing their properties through medicinal chemistry, and ultimately increasing the probability of success in clinical development. The unique properties of the azetidine scaffold offer tremendous potential, and a rigorous PK evaluation is the key to unlocking it.[1]

References

-

Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC URL: [Link]

-

Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity Source: PMC URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Source: Broad Institute URL: [Link]

-

Title: Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/ Source: SCIRP URL: [Link]

-

Title: In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme Source: Al Mustansiriyah Journal of Pharmaceutical Sciences URL: [Link]

-

Title: (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity Source: ResearchGate URL: [Link]

-

Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL: [Link]

-

Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: American Chemical Society URL: [Link]

-

Title: Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS Source: Scirp.org URL: [Link]

-

Title: Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents Source: PMC URL: [Link]

- Title: US7192781B2 - Methods for stabilizing 5-azacytidine in plasma Source: Google Patents URL

-

Title: Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma: Application to pharmacokinetic study Source: PubMed URL: [Link]

-

Title: Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10 Source: iomcworld.com URL: [Link]

-

Title: A Novel Method for Predicting the Human Inherent Clearance and Its Application in the Study of the Pharmacokinetics and Drug–Drug Interaction between Azidothymidine and Fluconazole Mediated by UGT Enzyme Source: PMC URL: [Link]

-

Title: Bioanalytical method development and validation of ranitidine from plasma using high performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc Source: International Journal of Biology, Pharmacy and Allied Sciences URL: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]

- 7. Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. theaspd.com [theaspd.com]

- 9. ijbpas.com [ijbpas.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

Step-by-step synthesis protocol for 3-(Tert-butyl)azetidin-3-ol

Introduction and Mechanistic Rationale

Azetidines are highly valued in modern drug discovery as rigid, metabolically stable bioisosteres for morpholines and piperidines. Synthesizing 3-alkyl-substituted azetidin-3-ols, such as 3-(tert-butyl)azetidin-3-ol, presents a specific synthetic challenge due to the unique reactivity of the four-membered ring[1].

The Causality of Experimental Choices: Direct addition of a bulky Grignard reagent (e.g., tert-butylmagnesium chloride) to 1-Boc-azetidin-3-one often results in poor yields[2]. The high basicity and steric bulk of the tert-butyl anion lead to competitive enolization of the azetidinone ring rather than the desired nucleophilic addition[3].

To circumvent this, this protocol employs an Imamoto Organocerium Addition [4]. By pre-mixing tert-butylmagnesium chloride with anhydrous cerium(III) chloride (CeCl₃), the highly oxophilic tert-butylcerium dichloride species is formed. This reagent dramatically enhances nucleophilicity while suppressing basicity, ensuring a high-yielding 1,2-addition to the sterically hindered ketone[4]. Following the addition, the Boc protecting group is cleaved under acidic conditions to yield the final hydrochloride salt[1].

Reagent and Material Specifications

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1-Boc-azetidin-3-one | 171.19 | 1.0 | 1.71 g (10 mmol) | Electrophile / Starting Material |

| Cerium(III) chloride heptahydrate | 372.58 | 1.5 | 5.59 g (15 mmol) | Lewis Acid / Transmetalation |

| tert-Butylmagnesium chloride | 116.87 | 1.5 | 15.0 mL (1M in THF) | Nucleophile |

| 4M HCl in Dioxane | 36.46 | 5.0 | 12.5 mL (50 mmol) | Deprotecting Agent |

| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent (Anhydrous) |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Organocerium Reagent

Critical Insight: Commercial CeCl₃·7H₂O must be rigorously dried. Trace water will immediately protonate and destroy the Grignard reagent, leading to reaction failure.

-

Drying CeCl₃: Place CeCl₃·7H₂O (5.59 g, 15 mmol) in a round-bottom flask. Heat the flask to 140 °C under high vacuum (≤ 0.1 mmHg) for 2 hours to obtain anhydrous CeCl₃ as a white powder.

-

Activation: Cool the flask to room temperature under an argon atmosphere. Add anhydrous THF (30 mL) to form a suspension. Stir vigorously for 2 hours. Note: This step is crucial to break down polymeric CeCl₃ networks and activate the reagent.

-

Transmetalation: Cool the activated CeCl₃ suspension to -78 °C using a dry ice/acetone bath. Dropwise add tert-butylmagnesium chloride (15.0 mL, 1.0 M in THF). Stir the mixture at -78 °C for 1 hour to generate the tert-butylcerium dichloride (t-BuCeCl₂) complex.

Phase 2: Nucleophilic Addition to 1-Boc-azetidin-3-one

-

Addition: Dissolve 1-Boc-azetidin-3-one (1.71 g, 10 mmol) in anhydrous THF (20 mL)[2]. Add this ketone solution dropwise to the organocerium reagent at -78 °C over 15 minutes.

-

Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 1 hour.

-

Quench & Work-up: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. The mixture will form a white precipitate (cerium salts). Filter the mixture through a pad of Celite to remove the salts.

-

Extraction: Extract the filtrate with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield 1-Boc-3-(tert-butyl)azetidin-3-ol as a colorless oil or white solid.

Phase 3: Boc Deprotection

-

Acidic Cleavage: Dissolve the purified 1-Boc-3-(tert-butyl)azetidin-3-ol in anhydrous DCM (20 mL). Cool the solution to 0 °C.

-

Deprotection: Add 4M HCl in dioxane (12.5 mL, 50 mmol) dropwise. Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether (20 mL) to remove organic impurities.

-

Final Product: Filter the precipitate and dry under high vacuum to afford 3-(tert-butyl)azetidin-3-ol hydrochloride as a white crystalline solid[1].

Synthetic Workflow Diagram

Workflow for the synthesis of 3-(tert-butyl)azetidin-3-ol via Imamoto addition and deprotection.

Analytical Characterization

To validate the trustworthiness of the synthesis, the final product should be characterized against the following expected analytical benchmarks:

-

¹H NMR (400 MHz, D₂O): Expect a sharp singlet integrating to 9H around δ 0.95 ppm corresponding to the tert-butyl group. The azetidine ring protons typically appear as two pairs of doublets (or a multiplet depending on solvent effects) integrating to 4H between δ 3.80 - 4.20 ppm.

-

LC-MS (ESI+): Expected mass for the free base[M+H]⁺ is m/z 130.1. The Boc-protected intermediate will show [M+H-tBu]⁺ or [M+Na]⁺ adducts.

References

-

Title: Building Blocks Catalogue August 2023 Source: Namiki Shoji Co., Ltd. (namiki-s.co.jp) URL: 1

-

Title: tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines Source: Ambeed (ambeed.com) URL: 2

-

Title: 1,3-Aminoalkohole als Bausteine in der asymmetrischen Synthese von Azetidinen, Azetidincarbonsäuren und Piperidin-3-olen Source: German National Library (d-nb.info) URL: 4

-

Title: Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters (acs.org) URL: 3

Sources

The Azetidine Advantage: Leveraging 3-(Tert-butyl)azetidin-3-ol as a Strategic Bioisostere in Drug Discovery

Introduction: The Challenge of the Tert-butyl Group and the Promise of Bioisosteric Replacement

The tert-butyl group is a prevalent motif in medicinal chemistry, valued for its ability to provide steric bulk, enhance metabolic stability by shielding adjacent functional groups, and explore hydrophobic binding pockets. However, its lipophilicity can negatively impact solubility, and it is often a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 enzymes to form a tertiary alcohol.[1][2] This metabolic "soft spot" can lead to rapid clearance and the formation of potentially active or inactive metabolites, complicating the pharmacokinetic profile of a drug candidate.